molecular formula C16H12BrClN2O4S B3636193 3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid

3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid

Cat. No.: B3636193
M. Wt: 443.7 g/mol
InChI Key: DELYYEJQJQLFLO-UHFFFAOYSA-N
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Description

3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Bromination: Introduction of the bromine atom into the benzoyl ring.

    Methoxylation: Addition of the methoxy group to the benzoyl ring.

    Chlorination: Introduction of the chlorine atom into the benzoic acid ring.

    Amidation: Formation of the amide bond between the benzoyl and benzoic acid rings.

    Thioxomethylation: Introduction of the thioxomethyl group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Bromo-2-methoxybenzoyl)amino]-4-methylbenzoic acid
  • 2-Amino-3-bromo-5-methylbenzoic acid
  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

Uniqueness

Compared to similar compounds, 3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O4S/c1-24-13-5-3-9(17)7-10(13)14(21)20-16(25)19-12-6-8(15(22)23)2-4-11(12)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELYYEJQJQLFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
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3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
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3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
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3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
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3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid
Reactant of Route 6
3-[[[(5-Bromo-2-methoxybenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid

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